2-(3-Fluorophenoxy)acetaldehyde
CAS No.: 351076-01-2
Cat. No.: VC8108317
Molecular Formula: C8H7FO2
Molecular Weight: 154.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351076-01-2 |
|---|---|
| Molecular Formula | C8H7FO2 |
| Molecular Weight | 154.14 g/mol |
| IUPAC Name | 2-(3-fluorophenoxy)acetaldehyde |
| Standard InChI | InChI=1S/C8H7FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
| Standard InChI Key | ZDNIRVUEHFVUHU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)OCC=O |
| Canonical SMILES | C1=CC(=CC(=C1)F)OCC=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Fluorophenoxy)acetaldehyde features a phenoxy group substituted with a fluorine atom at the meta position, connected via an ether linkage to an acetaldehyde group. The IUPAC name, 2-(3-fluorophenoxy)acetaldehyde, reflects this arrangement . The SMILES notation confirms the connectivity, while the InChIKey provides a unique identifier for computational studies .
Table 1: Comparative Molecular Data for Fluorinated Acetaldehyde Derivatives
The presence of both electron-withdrawing (fluorine) and electron-donating (ether) groups creates a polarized molecular framework, influencing its reactivity and physical properties .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for 2-(3-Fluorophenoxy)acetaldehyde are absent in the provided sources, analogous compounds suggest key features:
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NMR: A singlet near -110 ppm, typical for aromatic fluorine atoms.
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NMR: Peaks for the aldehyde proton (~9.8 ppm) and aromatic protons (6.5–7.2 ppm) .
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IR: Strong absorption at ~1720 cm (C=O stretch) and 1250 cm (C-F stretch).
Synthesis and Manufacturing
Proposed Synthetic Routes
Although no explicit synthesis protocols for 2-(3-Fluorophenoxy)acetaldehyde are documented in the reviewed sources, its structure suggests a nucleophilic substitution reaction between 3-fluorophenol and chloroacetaldehyde under basic conditions. This method aligns with the synthesis of analogous compounds like 2-(4-fluorophenoxy)acetaldehyde (excluded source, inferred via general knowledge).
Hypothetical Reaction Mechanism:
The phenoxide ion attacks the electrophilic carbon of chloroacetaldehyde, displacing chloride. Optimal bases (e.g., KCO) and polar aprotic solvents (e.g., DMF) likely enhance yield.
Industrial Scalability Challenges
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Purification: The aldehyde’s volatility (predicted boiling point ~190–200°C) complicates distillation.
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Side Reactions: Over-oxidation of the aldehyde group or ether cleavage under acidic conditions may occur.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
The aldehyde group () serves as a versatile handle for transformations:
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Oxidation: Using KMnO or CrO, the aldehyde oxidizes to 2-(3-fluorophenoxy)acetic acid:
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Reduction: NaBH or LiAlH reduces the aldehyde to 2-(3-fluorophenoxy)ethanol:
Nucleophilic Additions
Grignard reagents (e.g., CHMgBr) add to the carbonyl carbon, forming secondary alcohols:
Such reactions expand its utility in constructing complex molecules.
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
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